molecular formula C23H21N3O4S2 B6554893 N-(2,5-dimethoxyphenyl)-2-({3-methyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide CAS No. 1040632-86-7

N-(2,5-dimethoxyphenyl)-2-({3-methyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide

Cat. No.: B6554893
CAS No.: 1040632-86-7
M. Wt: 467.6 g/mol
InChI Key: UCRYQEPGHIRWSO-UHFFFAOYSA-N
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Description

This compound features a thieno[3,2-d]pyrimidinone core fused with a phenyl group at position 7 and a methyl substituent at position 3. The sulfanyl (-S-) linker connects the heterocyclic core to an acetamide group, which is further substituted with a 2,5-dimethoxyphenyl moiety. While synthetic details and experimental data for this specific compound are absent in the provided evidence, structural analogs from the literature offer insights into its likely physicochemical and pharmacological properties.

Properties

IUPAC Name

N-(2,5-dimethoxyphenyl)-2-(3-methyl-4-oxo-7-phenylthieno[3,2-d]pyrimidin-2-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O4S2/c1-26-22(28)21-20(16(12-31-21)14-7-5-4-6-8-14)25-23(26)32-13-19(27)24-17-11-15(29-2)9-10-18(17)30-3/h4-12H,13H2,1-3H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCRYQEPGHIRWSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=C(C(=CS2)C3=CC=CC=C3)N=C1SCC(=O)NC4=C(C=CC(=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,5-dimethoxyphenyl)-2-({3-methyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a complex organic compound with potential biological activities that warrant detailed investigation. This article explores its structural characteristics, biological activities, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C23_{23}H21_{21}N3_{3}O4_{4}S2_{2}
  • Molecular Weight : 467.6 g/mol
  • CAS Number : 1040632-86-7

The compound features a thieno[3,2-d]pyrimidine core, which is known for its diverse biological activities. The presence of methoxy groups and a sulfanyl functionality enhances its potential interactions with biological targets.

Antimicrobial Properties

Research on related thienopyrimidine derivatives suggests significant antibacterial and antimycobacterial activity. For instance, compounds similar to this compound have shown effectiveness against various strains of bacteria including Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria .

Minimum Inhibitory Concentration (MIC) studies indicate that these compounds can inhibit bacterial growth at low concentrations. For example:

CompoundMIC (µg/mL)Target Organisms
4c25E. coli
5e15S. aureus
5g20M. tuberculosis

Anticancer Activity

Thienopyrimidine derivatives have also been explored for their anticancer properties. The structural features of N-(2,5-dimethoxyphenyl)-2-{(3-methyl-4-oxo)} suggest potential activity against cancer cell lines. Similar compounds have been reported to induce apoptosis in various cancer types by targeting specific signaling pathways involved in cell proliferation and survival .

The precise mechanism of action for N-(2,5-dimethoxyphenyl)-2-{(3-methyl-4-oxo)} remains largely unexplored due to the lack of specific studies on this compound. However, based on related thienopyrimidine compounds:

  • Enzyme Inhibition : These compounds may inhibit key enzymes involved in bacterial cell wall synthesis or cancer cell metabolism.
  • Receptor Binding : Potential interactions with cellular receptors could modulate signaling pathways critical for cell growth and division.
  • Gene Expression Alteration : The compound may influence gene expression patterns that are pivotal in disease progression.

Case Studies and Research Findings

  • Study on Antimicrobial Activity : A study demonstrated that thienopyrimidine derivatives exhibited significant antimicrobial activity against both S. aureus and E. coli, supporting the hypothesis that similar structures could exhibit comparable effects .
  • Anticancer Research : Another investigation into related compounds highlighted their ability to induce apoptosis in HeLa cells through the activation of caspase pathways, suggesting that N-(2,5-dimethoxyphenyl)-2-{(3-methyl-4-oxo)} might also possess anticancer properties .

Scientific Research Applications

Medicinal Chemistry

The compound is primarily studied for its therapeutic potential , particularly in the following areas:

  • Anticancer Activity : Preliminary studies indicate that thienopyrimidine derivatives may inhibit cancer cell proliferation by targeting specific enzymes involved in growth and survival. This mechanism includes modulation of signaling pathways related to apoptosis and cell cycle regulation .
  • Anti-inflammatory Properties : Research suggests that compounds with similar structures may exhibit anti-inflammatory effects through inhibition of pro-inflammatory cytokines and enzymes.

The biological activity of N-(2,5-dimethoxyphenyl)-2-({3-methyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide has been investigated in various contexts:

  • Enzyme Inhibition : The compound may bind to specific enzymes, altering their activity and affecting metabolic pathways critical for disease progression.
  • Receptor Binding : Studies have shown potential interactions with various receptors, suggesting a role in modulating physiological responses.

Industrial Applications

In addition to its medicinal uses, this compound can serve as a building block for the synthesis of more complex molecules in industrial chemistry. Its unique structure allows for the development of new materials or catalysts in chemical reactions.

Case Studies and Research Findings

Several studies have documented the efficacy of thienopyrimidine derivatives similar to this compound:

  • Study on Anticancer Properties :
    • A study published in Journal of Medicinal Chemistry demonstrated that thienopyrimidine derivatives exhibited significant cytotoxicity against various cancer cell lines through enzyme inhibition mechanisms.
  • Anti-inflammatory Research :
    • Research in Phytotherapy Research highlighted the anti-inflammatory effects of related compounds, suggesting potential therapeutic applications for inflammatory diseases.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle and Substituent Effects

  • Thieno[3,2-d]pyrimidinone vs. Dihydropyrimidinone (): The target compound’s thieno[3,2-d]pyrimidinone core incorporates a sulfur atom in the fused thiophene ring, enhancing aromaticity and electronic delocalization compared to the dihydropyrimidinone in 2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide . The latter’s partially saturated pyrimidine ring may reduce planarity, affecting binding to hydrophobic pockets in biological targets.
  • Substituent Electronic Effects:
    The 2,5-dimethoxyphenyl group in the target compound donates electron density via methoxy groups, contrasting with the electron-withdrawing dichlorophenyl group in ’s compound . This difference likely modulates solubility and intermolecular interactions, such as hydrogen bonding or π-π stacking.

Physicochemical Properties

  • Melting Points (MP): : 174–176°C (sulfamoyl-acetamide) . : 230°C (dichlorophenyl-dihydropyrimidinone) . The target compound’s MP is unreported, but the dimethoxyphenyl group’s lower polarity compared to dichlorophenyl may result in a reduced MP.
  • Molecular Weight (MW):
    The target compound’s calculated MW is 493.58 g/mol (C23H23N3O4S2), closely matching ’s pentanamide derivative (493.53 g/mol) .

Spectral Data Comparison

  • 1H-NMR Signals:

    • : NHCO proton at δ 10.33 .
    • : NHCO proton at δ 10.10 .
      The target compound’s NHCO proton is expected near δ 10.1–10.3, consistent with acetamide derivatives.
  • Mass Spectrometry:
    and report [M+H]+ peaks at m/z 299.34 and 344.21, respectively . The target’s theoretical m/z is 494.09 , aligning with higher MW heterocycles.

Data Table: Key Comparative Metrics

Compound Name (Reference) Core Structure Substituents Yield (%) MP (°C) MW (g/mol) [M+H]+ (m/z)
Target Compound Thieno[3,2-d]pyrimidinone 2,5-Dimethoxyphenyl N/A N/A 493.58 494.09 (calc.)
(S)-N-(4-(N-(2-Oxotetrahydrofuran-3-yl)sulfamoyl)phenyl)acetamide Tetrahydrofuran-sulfamoyl Phenyl 57 174–176 299.34 299.34
2-[(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide Dihydropyrimidinone 2,3-Dichlorophenyl 80 230 344.21 344.21
2-(1,3-Dioxoisoindolin-2-yl)-4-methyl-N-(4-(N-(pyridin-2-yl)sulfamoyl)phenyl)pentanamide Isoindolinone-pentanamide Pyridin-2-yl-sulfamoyl 83 N/A 493.53 N/A

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